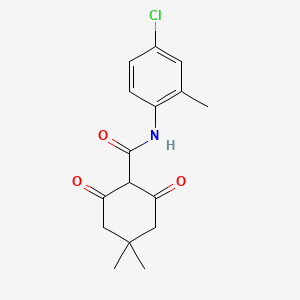
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring and a cyclohexane ring with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the nitration of 4-chloro-2-methylphenol, followed by reduction to obtain the corresponding amine . This amine is then reacted with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield chlorinated quinones, while reduction of the carbonyl groups may yield cyclohexanol derivatives.
科学的研究の応用
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3-methylphenol: A structurally similar compound with different substitution patterns.
3-Chloro-2-methylphenol: Another isomer with potential differences in reactivity and properties.
Uniqueness
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
51488-06-3 |
|---|---|
分子式 |
C16H18ClNO3 |
分子量 |
307.77 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18ClNO3/c1-9-6-10(17)4-5-11(9)18-15(21)14-12(19)7-16(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3,(H,18,21) |
InChIキー |
CCVJWWKWOFAJTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2C(=O)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)

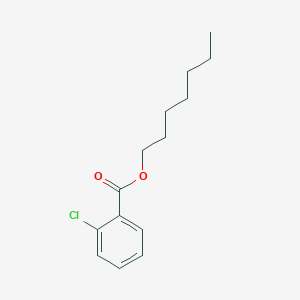
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
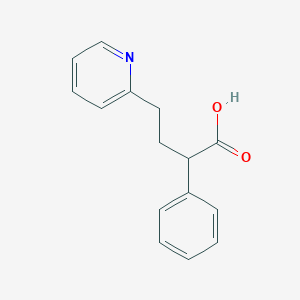
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

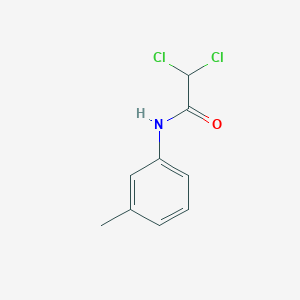
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
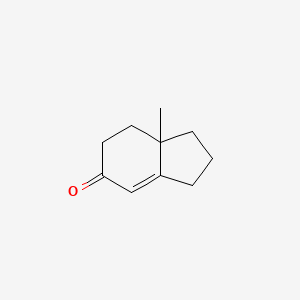

![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
